molecular formula C7H13BrO2 B1630535 Methyl 2-bromohexanoate CAS No. 5445-19-2

Methyl 2-bromohexanoate

Cat. No. B1630535
CAS RN: 5445-19-2
M. Wt: 209.08 g/mol
InChI Key: YGLPDRIMFIXNBI-UHFFFAOYSA-N
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Description

Methyl 2-bromohexanoate is a chemical compound used in various chemical reactions . It has been used in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one .


Synthesis Analysis

Methyl 2-bromohexanoate can be synthesized through a two-stage process . The first stage involves the reaction of hexanal with ammonium cerium (IV) nitrate and lithium bromide. In the second stage, methanol is added and the reaction mixture is stirred at 35-40°C for 3.5 hours .


Molecular Structure Analysis

The molecular formula of Methyl 2-bromohexanoate is C7H13BrO2 . Its molecular weight is 209.08 g/mol . The IUPAC name for this compound is methyl 2-bromohexanoate .


Chemical Reactions Analysis

Methyl 2-bromohexanoate undergoes an addition reaction with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate .


Physical And Chemical Properties Analysis

Methyl 2-bromohexanoate has a molecular weight of 209.08 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 208.00989 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

  • Synthesis of Thiolcarbamates and Alkanethioates : Methyl 2-bromohexanoate is involved in the synthesis of S-methyl 2-bromohexanethioate and other compounds through reactions with methyl thiocyanate in trifluoroacetic acid (Yu. N. Polivin & E. A. Ageev, 1991).

  • Alternatives to Methyl Bromide in Agriculture : Research has been conducted on alternatives to methyl bromide, a fumigant, where Methyl 2-bromohexanoate can be relevant. This includes studying different cropping systems and post-harvest uses (S. Schneider et al., 2003).

  • Polymer Surface Modification : It's used in modifying polymer surfaces, like poly(methyl methacrylate) and polyethylene, by creating alkyl radicals derived from bromohexanoic acid. This allows for efficient surface patterning with various organic groups (Dardan Hetemi et al., 2016).

  • Study of Bromodeoxyuridine (BrdU) Effects : In a study on neural stem cells, Bromodeoxyuridine (BrdU), which is related to Methyl 2-bromohexanoate, was found to induce DNA methylation changes and affect stem cell differentiation (L. Schneider & F. d’Adda di Fagagna, 2012).

  • Nematode Management in Agriculture : Research on managing nematodes without methyl bromide, where Methyl 2-bromohexanoate could be an alternative, emphasizes the need for greater knowledge of nematode biology and alternative chemical, genetic, and cultural control measures (I. Zasada et al., 2010).

  • Synthesis of Organic Compounds : Methyl 2-bromohexanoate has been used in the synthesis of various organic compounds, including Methyl 7-Oxoheptanoate, which is a key intermediate in the preparation of prostaglandins (Roberto Ballini & Marino Petrini, 1984).

  • Corrosion Inhibition : It is used in the synthesis of corrosion inhibitors, like Methyl 11-bromoundecanoate, which shows high efficiency in protecting carbon steel in acidic environments (D. S. Chauhan et al., 2020).

Safety And Hazards

Methyl 2-bromohexanoate is a combustible liquid . It can cause skin irritation and may cause an allergic skin reaction . It is harmful if swallowed . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this chemical .

properties

IUPAC Name

methyl 2-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLPDRIMFIXNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052715
Record name Methyl 2-bromohexanoate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromohexanoate

CAS RN

5445-19-2
Record name Hexanoic acid, 2-bromo-, methyl ester
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Record name Hexanoic acid, 2-bromo-, methyl ester
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Record name 5445-19-2
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Record name Hexanoic acid, 2-bromo-, methyl ester
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Record name Methyl 2-bromohexanoate
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Record name Methyl 2-bromohexanoate
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Synthesis routes and methods

Procedure details

0.3 moles of 6 bromohexanoyl chloride are dissolved in 150 ml of benzene. 26 g (0.34 moles) of methanol are added, applying cooling, and then 45 g (0.445 moles) of triethylamine in solution in 50 ml of benzene are added drop by drop. The mixture is agitated at ambient temperature for 16 hours. The reaction medium is then poured into water, acidified with HCl. The benzene is extracted. The raw product is then distilled under vacuum. This gives 43.7 g of ester with a boiling point of approx. 80° C. at a pressure of 2.25.10-2Pa of mercury; the yield is 69.7 percent.
[Compound]
Name
6
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
69.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
CD Daulatabad, GG Bhat - Indian Journal of Heterocyclic Chemistry, 1998 - hero.epa.gov
… Thiophenol on reaction with methyl 2-bromohexanoate and anhyd potassium carbonate in acetone gave phenylthiomethylhexanoate, which was further treated with hydrazine hydrate …
Number of citations: 1 hero.epa.gov
A Wodnicka, E Huzar - Current Chemistry Letters, 2017 - growingscience.com
… 92-94 C/15 mmHg) for methyl 2-bromohexanoate (2d). The others reagents and solvents were purchased in commercially available grade purity (>98%). N,N-Dimethylformamide (DMF) …
Number of citations: 6 growingscience.com
M Hu, RJ Song, XH Ouyang, FL Tan, WT Wei… - Chemical …, 2016 - pubs.rsc.org
… While the treatment of esters phenyl 2-bromopropanoate (2b) and methyl 2-bromohexanoate (2c) with 1,6-enyne 1a, Cu(MeCN) 4 PF 6 , Ag 2 CO 3 and TBHP afforded 3ab and 3ac in …
Number of citations: 77 pubs.rsc.org
M Śmist, H Kwiecień, M Krawczyk - Journal of Environmental …, 2016 - Taylor & Francis
A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones (4a-l) was easily synthesized by two-step process involving O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates and next “…
Number of citations: 15 www.tandfonline.com
JO Metzger, R Mahler, G Francke - Liebigs Annalen, 1997 - Wiley Online Library
… For example, in the addition of methyl 2-bromohexanoate (2d) to the alkene la, only 44% of the lactone 3d (entry 4) and 17% of dimethyl 2-butyltridecandioate were formed (Scheme 4). …
C Liu, S Tang, D Liu, J Yuan, L Zheng… - Angewandte …, 2012 - Wiley Online Library
… Methyl 2-bromohexanoate also proceeded well, giving the coupling product in 52 % yield (Scheme 1, 3 c). α-Bromoamides were similarly found to be suitable substrates for this …
Number of citations: 178 onlinelibrary.wiley.com
H Kwiecień, M Witczak, M Kowalewska… - Chemistry of …, 2010 - Springer
… Methyl 2-bromobutanoate 1a and methyl 2-bromohexanoate 1b were prepared according to the literature [30]. Benzene, xylene, and DME were dried over sodium, and DMF was dried …
Number of citations: 9 link.springer.com
JS Song, DC Wang, XJ He, JK Qiu… - … Section E: Structure …, 2012 - scripts.iucr.org
… A mixture of 5-nitrosalicylaldehyde (0.2 mol, 33.4 g), methyl 2-bromohexanoate (2-bromhexine acid methyl ester) (0.2 mol, 41.8g) and anhydrous potassium carbonate (0.2 mol, 27.6g) …
Number of citations: 8 scripts.iucr.org
P De March, J Font, A Gracia… - The Journal of Organic …, 1995 - ACS Publications
… The required methyl 2-bromohexanoate was prepared by conventional methods from hexanoic acid.24 The structure of aliene 19 was confirmed by the absorptions at 1962 cm™1 and …
Number of citations: 51 pubs.acs.org
A Wodnicka, H Kwiecień, M Śmist - Organic Preparations and …, 2015 - Taylor & Francis
Natural products possessing the naphtho [b] furan subunit are known for their various biological activities. For example, rubicordifolin isolated from Rubia cordifolia, has shown …
Number of citations: 3 www.tandfonline.com

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